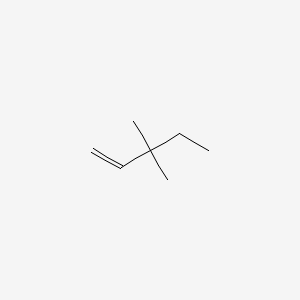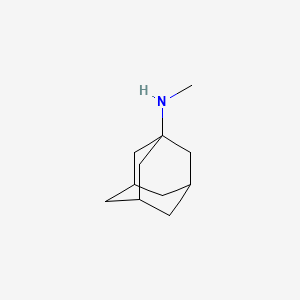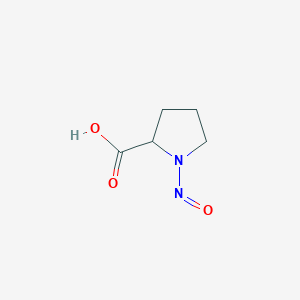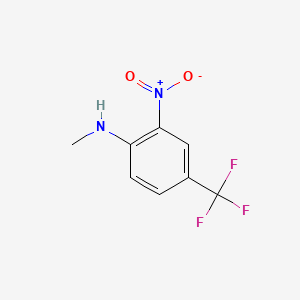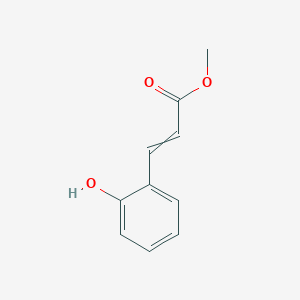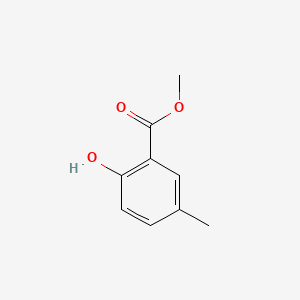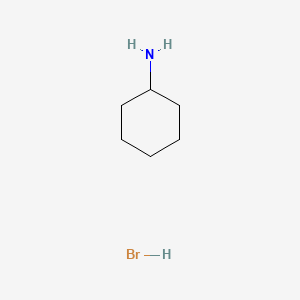
环己胺氢溴酸盐
描述
Cyclohexylamine hydrobromide is a white flaky or columnar crystal with a content of 99.0% . It has low hygroscopicity and is easily soluble in water and ethanol . It belongs to the hydrogen halide of organic hydrazine amine salts .
Synthesis Analysis
Cyclohexylamine can be produced from cyclamate by the intestinal flora . A one-pot, three-step, reductive catalytic demethoxylation/hydrogenation/amination of lignin-derived guaiacol into cyclohexylamine has been reported .
Molecular Structure Analysis
The molecular formula of Cyclohexylamine hydrobromide is C6H14BrN . It consists of a cyclohexane ring attached to an amine group .
Chemical Reactions Analysis
Cyclohexylamine has a more pronounced irritant effect on the respiratory tract in the mouse than in other animals . It also has a corrosive effect due to its alkalinity .
Physical And Chemical Properties Analysis
Cyclohexylamine hydrobromide has a melting point of 196-199°C . Its density is 0.868 g/ml . The refractive index nD20 is 1.4585 . It is sensitive to hygroscopic conditions .
科学研究应用
化工中间体
环己胺是化工行业中的重要中间体。Tomkins 等人 (2018) 的一项研究表明,使用铑作为催化剂,苯酚可以与氨转化为伯环己胺。该工艺具有高选择性,适用于多种酚类化合物 (Tomkins et al., 2018).
微生物降解和生物催化
Zhou 等人 (2018) 探讨了不动杆菌属 YT-02 中的环己胺氧化酶,该酶可以降解环己胺。该酶在控制环己胺污染以及作为手性胺的非对映异构化中的生物催化剂方面具有应用前景 (Zhou et al., 2018).
分析化学
Sorouraddin 等人 (2017) 开发了一种使用环己胺从水样中萃取和预富集重金属阳离子的方法。该方法在环境监测和分析中具有潜在的应用 (Sorouraddin et al., 2017).
药物应用
Glushkov 等人 (2006) 研究了环己胺衍生物作为药物的潜力。他们研究了它们的急性毒性、镇痛特性和抗抑郁活性 (Glushkov et al., 2006).
环境应用
Ozkantar 等人 (2019) 在一种用于分光光度测定各种样品中红花的过程中使用了环己胺。该方法对于食品和化妆品中的环境分析和安全性监测具有重要意义 (Ozkantar et al., 2019).
作用机制
Target of Action
Cyclohexylamine hydrobromide is a chemical compound used in various industrial fields as a corrosion inhibitor and a chemical intermediate
Mode of Action
The corrosive effect of cyclohexylamine, a component of cyclohexylamine hydrobromide, is due to its alkalinity . It has been described as having sympathomimetic and cardiovascular effects .
Biochemical Pathways
Cyclohexylamine hydrobromide is involved in the oxidation process over alumina-based catalysts . This process is an attractive one-step route to prepare a commercially important cyclohexanone oxime . .
Pharmacokinetics
Cyclohexylamine, a possible metabolite of the artificial sweetener cyclamate, is absorbed rapidly and almost completely in both animals and humans when administered orally . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Approximately 90% or more of the administered doses of cyclohexylamine are eliminated via the urine .
Result of Action
Cyclohexylamine causes a dose-dependent rise in arterial blood pressure . A close correlation between plasma levels of cyclohexylamine and increase of mean arterial blood pressure has been established . Plasma levels of cyclohexylamine of about 0.7 to 0.8 μg/ml are required to cause a significant increase in arterial blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclohexylamine hydrobromide. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to use the compound only outdoors or in a well-ventilated area . .
安全和危害
生化分析
Biochemical Properties
Cyclohexylamine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the oxidation process. Cyclohexylamine hydrobromide can act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidation of amines. This interaction leads to the formation of cyclohexanone and other metabolites. Additionally, cyclohexylamine hydrobromide can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
Cyclohexylamine hydrobromide has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, cyclohexylamine hydrobromide has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. It can also affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes. Furthermore, cyclohexylamine hydrobromide can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of cyclohexylamine hydrobromide involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For example, cyclohexylamine hydrobromide can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of amines. This inhibition can result in increased levels of neurotransmitters such as serotonin and dopamine. Additionally, cyclohexylamine hydrobromide can interact with DNA, leading to changes in gene expression. It can also affect the activity of transcription factors, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylamine hydrobromide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Cyclohexylamine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to cyclohexylamine hydrobromide can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cyclohexylamine hydrobromide can vary with different dosages in animal models. At low doses, cyclohexylamine hydrobromide may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of cyclohexylamine hydrobromide can lead to toxicity and adverse effects, such as liver and kidney damage. Additionally, threshold effects can be observed, where a certain dosage is required to elicit a specific response. These dosage effects can be studied in various animal models to understand the potential risks and benefits of cyclohexylamine hydrobromide .
Metabolic Pathways
Cyclohexylamine hydrobromide is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidase, leading to the formation of cyclohexanone and other metabolites. These metabolites can further participate in different metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites. Additionally, cyclohexylamine hydrobromide can interact with cofactors and other enzymes involved in metabolic processes, affecting their activity and function .
Transport and Distribution
The transport and distribution of cyclohexylamine hydrobromide within cells and tissues are crucial for its activity and function. Cyclohexylamine hydrobromide can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of cyclohexylamine hydrobromide within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of cyclohexylamine hydrobromide can influence its activity and function. It can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The subcellular localization of cyclohexylamine hydrobromide can affect its interactions with biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
cyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWJRRXQPGIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180865 | |
| Record name | Cyclohexylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26227-54-3 | |
| Record name | Cyclohexanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


